molecular formula C6H5F3N2O B12928281 4-Trifluoromethyl-1H-pyrrole-2-carboxylic Acid Amide

4-Trifluoromethyl-1H-pyrrole-2-carboxylic Acid Amide

Cat. No.: B12928281
M. Wt: 178.11 g/mol
InChI Key: IAWHFBNZIBIBGR-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1H-pyrrole-2-carboxamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones under mild conditions . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the pyrrole ring.

Scientific Research Applications

4-(Trifluoromethyl)-1H-pyrrole-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

  • Trifluoromethane (H–CF3)
  • 1,1,1-Trifluoroethane (H3C–CF3)
  • Hexafluoroacetone (F3C–CO–CF3)

Comparison: 4-(Trifluoromethyl)-1H-pyrrole-2-carboxamide is unique due to the presence of both a trifluoromethyl group and a pyrrole ring. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, compared to other trifluoromethyl-containing compounds .

Properties

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

IUPAC Name

4-(trifluoromethyl)-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)3-1-4(5(10)12)11-2-3/h1-2,11H,(H2,10,12)

InChI Key

IAWHFBNZIBIBGR-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C1C(F)(F)F)C(=O)N

Origin of Product

United States

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